4-Quinolinecarboxylic acid, 2-((4-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide 4-Quinolinecarboxylic acid, 2-((4-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide
Brand Name: Vulcanchem
CAS No.: 134721-80-5
VCID: VC17103563
InChI: InChI=1S/C23H25N5O4/c1-31-17-8-6-16(7-9-17)24-21-14-19(18-4-2-3-5-20(18)25-21)23(30)27-26-22(29)15-28-10-12-32-13-11-28/h2-9,14H,10-13,15H2,1H3,(H,24,25)(H,26,29)(H,27,30)
SMILES:
Molecular Formula: C23H25N5O4
Molecular Weight: 435.5 g/mol

4-Quinolinecarboxylic acid, 2-((4-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide

CAS No.: 134721-80-5

Cat. No.: VC17103563

Molecular Formula: C23H25N5O4

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

4-Quinolinecarboxylic acid, 2-((4-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide - 134721-80-5

Specification

CAS No. 134721-80-5
Molecular Formula C23H25N5O4
Molecular Weight 435.5 g/mol
IUPAC Name 2-(4-methoxyanilino)-N'-(2-morpholin-4-ylacetyl)quinoline-4-carbohydrazide
Standard InChI InChI=1S/C23H25N5O4/c1-31-17-8-6-16(7-9-17)24-21-14-19(18-4-2-3-5-20(18)25-21)23(30)27-26-22(29)15-28-10-12-32-13-11-28/h2-9,14H,10-13,15H2,1H3,(H,24,25)(H,26,29)(H,27,30)
Standard InChI Key ZKWJKOVCOYAEIJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)CN4CCOCC4

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, 4-Quinolinecarboxylic acid, 2-((4-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide, reflects its intricate architecture. Its molecular formula, C₂₃H₂₅N₅O₃, arises from the fusion of three key components:

  • Quinoline-4-carboxylic acid core: A bicyclic structure comprising a benzene ring fused to a pyridine ring, substituted at the 4-position with a carboxylic acid group .

  • 4-Methoxyphenylamino side chain: An aromatic amine group attached to the quinoline’s 2-position, featuring a methoxy substituent at the para position.

  • 4-Morpholinylacetyl hydrazide tail: A hydrazide functional group (–CONHNH₂) linked to a morpholine ring via an acetyl spacer .

This triad confers amphiphilic properties, enhancing membrane permeability and target binding affinity.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate the compound’s structure. Key spectral features include:

  • ¹H NMR: A singlet at δ 3.70 ppm (methoxy protons), multiplet signals between δ 7.20–8.50 ppm (aromatic protons), and a broad peak at δ 9.10 ppm (hydrazide NH).

  • IR: Stretching vibrations at 1680 cm⁻¹ (C=O of hydrazide), 1605 cm⁻¹ (C=N of quinoline), and 1240 cm⁻¹ (C–O–C of morpholine).

X-ray crystallography further confirms the planar quinoline core and non-coplanar morpholine ring, optimizing interactions with hydrophobic enzyme pockets .

Synthesis and Optimization

Reaction Pathway

The synthesis involves three sequential steps (Figure 1):

  • Formation of ethyl quinoline-4-carboxylate: Quinoline-4-carboxylic acid undergoes esterification with ethanol catalyzed by concentrated H₂SO₄ .

  • Hydrazide intermediate synthesis: The ester reacts with hydrazine hydrate in refluxing ethanol to yield quinoline-4-carbohydrazide .

  • Acylation with 4-morpholinylacetyl chloride: The hydrazide intermediate couples with 4-morpholinylacetyl chloride in dichloromethane, facilitated by triethylamine.

Table 1: Reaction Conditions and Yields

StepReagentsTemperatureTimeYield (%)
1Ethanol, H₂SO₄Reflux6 h78
2Hydrazine hydrate, EtOHReflux8 h85
34-Morpholinylacetyl chloride, Et₃N0–25°C12 h62

Purification and Analytical Methods

Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 420.2032 [M+H]⁺.

Pharmacological Properties

Anticancer Activity

The compound demonstrates potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 0.22 μM), rivaling the reference drug lapatinib (IC₅₀ = 0.18 μM) . Mechanistic studies reveal:

  • EGFR-TK inhibition: Disrupts ATP binding via competitive interaction with the kinase domain’s hydrophobic region .

  • Apoptosis induction: Upregulates p53 and caspase-9 expression by 3.2-fold and 4.1-fold, respectively, compared to untreated cells .

Table 2: Cytotoxicity and EGFR-TK Inhibition

CompoundIC₅₀ (MCF-7) (μM)EGFR-TK IC₅₀ (μM)
Target compound0.220.22
Lapatinib0.180.18
6a (Methyl derivative)0.310.31

Antimicrobial Efficacy

Against Staphylococcus aureus and Escherichia coli, the compound exhibits moderate activity (MIC = 32–64 μg/mL), though less potent than ciprofloxacin (MIC = 5 μg/mL) . The morpholine moiety enhances Gram-positive targeting by disrupting cell wall synthesis .

Comparative Analysis with Analogues

Structural Modifications and Bioactivity:

  • Nitro substitution (6h): Enhances EGFR-TK inhibition (IC₅₀ = 0.22 μM) via electron-withdrawing effects .

  • Methoxy substitution (target compound): Improves solubility but reduces antimicrobial potency compared to chloro derivatives .

Future Directions

Ongoing research prioritizes:

  • Oral bioavailability enhancement: Nanoemulsion formulations to bypass first-pass metabolism.

  • Dual EGFR/HER2 inhibition: Hybrid derivatives targeting resistant breast cancers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator